![molecular formula C26H27N5O2 B2838063 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-41-7](/img/structure/B2838063.png)
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
The compound contains several functional groups including a 3,4-dihydroquinolin-1(2H)-yl group, a pyrazolo[3,4-d]pyridazin-7(6H)-one group, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the tolyl group can act as a leaving group in nucleophilic substitutions .Scientific Research Applications
Heterocyclic Synthesis Methodologies
Research has explored various solvent-free heterocyclic synthesis methodologies for creating six-membered heterocycles, including pyridines, quinolines, and pyridazinones, among others. These methods are crucial for the development of novel compounds with potential therapeutic applications (Martins et al., 2009).
Biological Activities
The synthesis of different heterocyclic compounds, including quinolines and pyridazinones, has been extensively studied for their antioxidant and antitumor activities. Some newly synthesized compounds demonstrated significant antioxidant activity and in vitro anticancer activity against human tumor cell lines, highlighting their potential as therapeutic agents (Ismail & Elsayed, 2018).
Antioxidant Efficiency in Lubricating Greases
Quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study found that these compounds significantly reduce total acid number and oxygen pressure drop, demonstrating their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Antiproliferative Activity
Thiazolyl and benzothiazolyl hydrazones derived from various acylpyridines have shown profound antiproliferative activity, particularly against Burkitt's lymphoma cells. These findings contribute to the development of new cancer therapies (Easmon et al., 1997).
Novel Heterocyclic Systems
The Diels-Alder reaction has been utilized to create novel carbazole-fused pyridazines, contributing to the exploration of new compounds with potential therapeutic properties (Haider, Kaeferboeck, & Mátyus, 1999).
Synthesis of Imidazo[1,2-a]pyridines
A method for synthesizing imidazo[1,2-a]pyridines using a water-mediated hydroamination process demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activities (Mohan, Rao, & Adimurthy, 2013).
properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-17(2)24-20-15-27-31(21-12-6-4-9-18(21)3)25(20)26(33)30(28-24)16-23(32)29-14-8-11-19-10-5-7-13-22(19)29/h4-7,9-10,12-13,15,17H,8,11,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVYKGZCRMYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
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